molecular formula C10H17NO B13600878 3-(2,5-Dimethylfuran-3-yl)butan-1-amine

3-(2,5-Dimethylfuran-3-yl)butan-1-amine

Cat. No.: B13600878
M. Wt: 167.25 g/mol
InChI Key: APPGDFCHJKYTFB-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylfuran-3-yl)butan-1-amine is an organic compound with the molecular formula C10H17NO It is a derivative of furan, a heterocyclic organic compound, and contains an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylfuran-3-yl)butan-1-amine typically involves the reaction of 2,5-dimethylfuran with a suitable amine precursor. One common method is the Paal–Knorr reaction, where 2,5-dimethylfuran undergoes a condensation reaction with an amine, such as butan-1-amine, under acidic conditions . The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification and isolation of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylfuran-3-yl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or secondary amines .

Scientific Research Applications

3-(2,5-Dimethylfuran-3-yl)butan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylfuran-3-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and interact with various enzymes and receptors, influencing biological processes. The furan ring may also participate in electron transfer reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the furan ring and the amine group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

3-(2,5-dimethylfuran-3-yl)butan-1-amine

InChI

InChI=1S/C10H17NO/c1-7(4-5-11)10-6-8(2)12-9(10)3/h6-7H,4-5,11H2,1-3H3

InChI Key

APPGDFCHJKYTFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)C(C)CCN

Origin of Product

United States

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